molecular formula C12H15NO B12966040 2-(tert-Butyl)-1H-indol-7-ol

2-(tert-Butyl)-1H-indol-7-ol

Cat. No.: B12966040
M. Wt: 189.25 g/mol
InChI Key: NJRJPWHVOBYCSL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1H-indol-7-ol is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps . The reaction conditions often include the use of reagents such as sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection.

Industrial Production Methods

In industrial settings, the production of 2-(tert-Butyl)-1H-indol-7-ol may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1H-indol-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(tert-Butyl)-1H-indol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as calmodulin and methionine aminopeptidase 2, which play roles in cellular processes . The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)-1H-indol-7-ol is unique due to its indole structure combined with the tert-butyl group, which imparts distinct chemical properties and biological activities. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-tert-butyl-1H-indol-7-ol

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-7-8-5-4-6-9(14)11(8)13-10/h4-7,13-14H,1-3H3

InChI Key

NJRJPWHVOBYCSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C(=CC=C2)O

Origin of Product

United States

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